C20H28N6O5S

Description

Contextualization of C20H28N6O5S within Pharmaceutical Impurity Profiling and Drug Discovery Research

Pharmaceutical impurity profiling is a critical analytical process that involves the detection, identification, and quantification of residual solvents, organic, and inorganic impurities in bulk drugs and their formulations ajprd.comijrti.orgthermofisher.com. Regulatory bodies such as the International Conference on Harmonization (ICH) and the U.S. Food and Drug Administration (FDA) place significant emphasis on impurity profiling, as even minute quantities of these substances can impact the safety and efficacy of pharmaceutical products ajprd.comijrti.orgthermofisher.com. Drug discovery, on the other hand, is a multi-stage process that begins with research and development, identifying target molecules, and employing computational (in silico) testing of numerous compounds to assess their interaction with these targets biostock.seweforum.orghria.org. Compounds are then advanced through preclinical and clinical studies based on their potential therapeutic benefits and safety profiles biostock.se. While the specific applications of this compound are still being elucidated, its appearance in research databases suggests its involvement in these foundational stages of pharmaceutical development.

Overview of Scholarly Investigations Pertaining to this compound, including its CHEMBL Identification

Scholarly investigations have identified this compound within the scope of computational studies focused on therapeutic targets. Specifically, this compound has been noted in research exploring Heat Shock Protein 90 (Hsp90) as a therapeutic target in skin cancer ijfmr.comijfmr.com. Hsp90 is recognized for its role in protein folding, stability, and degradation, processes vital to cancer initiation and progression, and is often overexpressed in cancer cells ijfmr.comijfmr.com. The compound this compound is cataloged under the CHEMBL identification number CHEMBL356610 ijfmr.comijfmr.com. The investigations involving this compound are part of broader computational efforts, including molecular docking, aimed at identifying potential anti-cancer agents by disrupting Hsp90-client protein interactions ijfmr.comijfmr.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H28N6O5S |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

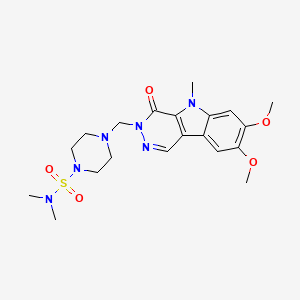

4-[(7,8-dimethoxy-5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C20H28N6O5S/c1-22(2)32(28,29)25-8-6-24(7-9-25)13-26-20(27)19-15(12-21-26)14-10-17(30-4)18(31-5)11-16(14)23(19)3/h10-12H,6-9,13H2,1-5H3 |

InChI Key |

SAGDEPRHYLEEDN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)S(=O)(=O)N(C)C)OC)OC |

Origin of Product |

United States |

Elucidation of the Chemical Identity and Spectroscopic Characterization Methodologies for C20h28n6o5s

Structural Assignment and Isomeric Considerations of C20H28N6O5S

Assigning the definitive structure to this compound involves piecing together information from various analytical methods. The molecular formula itself, this compound, indicates a complex organic molecule containing carbon, hydrogen, nitrogen, oxygen, and sulfur. The presence of these elements suggests potential functional groups such as amines, amides, carbonyls, hydroxyls, and sulfur-containing moieties like thiols, sulfides, or sulfoxides.

The degree of unsaturation (or Index of Hydrogen Deficiency, IHD) can be calculated from the molecular formula to provide an initial indication of the number of rings and/or pi bonds present in the molecule. For this compound, the IHD is calculated as:

IHD = C - H/2 - X/2 + N/2 + 1 IHD = 20 - 28/2 + 6/2 + 1 IHD = 20 - 14 + 3 + 1 IHD = 10

An IHD of 10 suggests a significant degree of unsaturation, implying the presence of multiple rings and/or double/triple bonds within the molecule's structure.

Isomeric considerations are paramount, as multiple compounds can share the same molecular formula but differ in atomic connectivity (constitutional isomers) or spatial arrangement (stereoisomers). For this compound, the potential for various isomers is high due to the number of atoms and the presence of heteroatoms. These could include positional isomers (differing in the location of functional groups or heteroatoms), stereoisomers (enantiomers, diastereomers), and tautomers. Distinguishing between these isomers requires high-resolution analytical techniques.

Advanced Spectroscopic Techniques in the Characterization of this compound

A comprehensive understanding of this compound necessitates the application of several spectroscopic methods, each providing complementary information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of nuclei. For this compound, both ¹H NMR and ¹³C NMR would be critical.

¹H NMR Spectroscopy: This technique reveals the types of protons present, their relative numbers, their chemical environments (indicated by chemical shifts), and their connectivity to neighboring protons (through spin-spin coupling). Signals would typically appear in the range of 0-10 ppm, with specific shifts indicative of protons attached to aliphatic carbons, aromatic rings, or adjacent to electronegative atoms. The integration of ¹H NMR signals provides the ratio of different types of protons.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would ideally produce a distinct signal, with chemical shifts ranging from approximately 0 to 220 ppm, depending on their hybridization and chemical environment (e.g., aliphatic carbons, carbonyl carbons, carbons in aromatic systems). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for establishing the connectivity between atoms and confirming the proposed structure. COSY would show correlations between coupled protons, HSQC would correlate protons directly bonded to carbons, and HMBC would reveal longer-range correlations between protons and carbons, facilitating the assembly of the molecular framework.

Mass Spectrometry (MS) Applications for this compound

Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns, which can aid in structural identification.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to accurately measure the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS would provide a precise mass, allowing for the confirmation of its elemental formula by matching the measured exact mass to the calculated monoisotopic mass. The calculated monoisotopic mass for this compound is approximately 464.1842 Da uni.lu.

Fragmentation Analysis: Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can induce fragmentation of the molecular ion. The resulting fragment ions provide clues about the substructures and functional groups present in this compound. Analyzing these fragmentation patterns helps in confirming the proposed structure and distinguishing between isomers. For example, the presence of sulfur might lead to characteristic sulfur-containing fragments.

Vibrational Spectroscopy (FTIR, Raman) in Structural Investigations of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, offering information about the functional groups present.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending of chemical bonds). The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, characteristic absorption bands would be expected for various functional groups. For instance:

O-H stretching (alcohols, carboxylic acids): ~3200-3600 cm⁻¹ (broad) rtilab.comazooptics.com

N-H stretching (amines, amides): ~3100-3500 cm⁻¹ rtilab.com

C-H stretching (aliphatic): ~2850-3000 cm⁻¹ rtilab.com

C=O stretching (carbonyls, esters, amides): ~1650-1750 cm⁻¹ rtilab.com

C=N or C=C stretching (amines, aromatic rings): ~1500-1650 cm⁻¹ rtilab.com

C-O stretching (ethers, esters, alcohols): ~1000-1300 cm⁻¹ rtilab.com

S-H or C-S stretching: Specific regions, often in the fingerprint region (<1500 cm⁻¹) mdpi.com The "fingerprint region" (typically 400-1500 cm⁻¹) is particularly valuable for distinguishing between similar compounds due to its complex and unique pattern of absorption bands azooptics.com.

Raman Spectroscopy: Raman spectroscopy complements FTIR by detecting different vibrational modes, particularly those involving symmetric stretching or vibrations that change polarizability. It is sensitive to vibrations of non-polar bonds and can be useful for analyzing inorganic compounds and certain organic functional groups. Similar to FTIR, Raman spectra provide a fingerprint for identification and structural analysis mst.or.jpstjapan.de.

Comparison of FTIR and Raman spectra can provide more robust structural assignments, especially for complex molecules.

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise atomic coordinates, bond lengths, and bond angles.

Single Crystal X-ray Diffraction: If this compound can be obtained as suitable single crystals, X-ray diffraction analysis can yield an unambiguous determination of its molecular structure, including stereochemistry. This technique involves diffracting X-rays off the crystal lattice, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic positions can be deduced rsc.orgwisc.edusaromics.compurdue.edumdpi.com. The analysis would reveal the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. The space group and unit cell parameters would also be determined.

Powder X-ray Diffraction (PXRD): For polycrystalline samples, PXRD can provide information about the crystalline phases present, unit cell dimensions, and crystallite size. While it does not provide atomic-resolution structural detail like single-crystal XRD, it is valuable for material characterization and phase identification rsc.org.

The combination of these spectroscopic and crystallographic techniques would be essential for the complete characterization and structural assignment of this compound.

Synthetic Pathways and Methodologies for C20h28n6o5s

Chemical Synthesis Routes for C20H28N6O5S and Analogues

The compound this compound has been identified as "Sildenafil Impurity 15" mdpi.com, indicating its potential formation during the synthesis or degradation of Sildenafil. Additionally, it is listed under the CHEMBL identifier CHEMBL356610, with an associated SMILES string O[C@@H]1C@@H=N/C2C.CCC2)OC(n2cnc3c(NC4CCOC4)ncnc32. )[C@@H]1O cleanchemlab.com. A specific chemical name associated with this formula is "(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d] rjpbcs.comgoogle.comdioxol-4-yl)methyl)thio)piperidine-2-carboxylate," which is offered for custom synthesis by chemical suppliers chiralen.com.

The synthesis of Sildenafil itself typically involves multi-step processes, including chlorosulfonation and subsequent reaction with N-methyl piperazine (B1678402) mdpi.comrjpbcs.comic.ac.uk. Impurities like this compound may arise from incomplete reactions, side reactions, or degradation pathways during these complex syntheses. For instance, the formation of related impurities in Sildenafil synthesis has been attributed to factors such as unreacted starting materials, by-products from side reactions, or degradation products rjpbcs.comingentaconnect.com. The synthesis of specific impurities is often undertaken to serve as reference standards for quality control and analytical method development in the pharmaceutical industry rjpbcs.comresearchgate.net. However, the precise synthetic pathways leading to this compound, whether as a deliberate synthesis for a reference standard or as an unintended byproduct, are not detailed in the provided search results.

Reaction Mechanism Analysis in this compound Synthesis

Specific analyses of the reaction mechanisms involved in the synthesis of this compound are not found within the provided search results. Understanding the formation of this compound would likely require detailed knowledge of the specific synthetic routes employed, which are not publicly disclosed. General principles of organic reaction mechanisms, such as nucleophilic substitution, addition, and condensation reactions, would be applicable to the formation of such complex molecules. If this compound is formed as an impurity during Sildenafil synthesis, its mechanism of formation would be intrinsically linked to the specific reaction conditions, reagents, and potential side reactions occurring in that process. For example, impurities in Sildenafil synthesis have been linked to factors like incomplete chlorosulfonation or unintended reactions of intermediates mdpi.comic.ac.uk.

Purification and Isolation Techniques for this compound Intermediates and Final Product

The purification and isolation of chemical compounds, particularly pharmaceutical impurities, typically involve standard chromatographic and crystallization techniques. Given its identification as a pharmaceutical impurity or a compound available via custom synthesis, it is reasonable to infer that purification would involve methods such as:

Column Chromatography: This is a common technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Flash column chromatography, in particular, is widely used for purifying synthesized organic molecules rsc.org.

High-Performance Liquid Chromatography (HPLC): HPLC is often employed for both analytical separation and preparative purification of complex mixtures, especially for pharmaceutical compounds and impurities, to achieve high purity rjpbcs.comasianpubs.org.

Recrystallization: This method is used to purify solid compounds by dissolving them in a suitable solvent at an elevated temperature and then allowing them to crystallize upon cooling, leaving impurities in the solution mdpi.comgoogle.com.

Extraction: Liquid-liquid extraction is a standard technique for isolating compounds from reaction mixtures or biological samples google.comsemanticscholar.org.

While specific protocols for this compound are not detailed, these general techniques are fundamental in obtaining pure intermediates and final products in organic synthesis and impurity isolation.

Computational and in Silico Investigations of C20h28n6o5s Interactions and Activities

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for C20H28N6O5S

Development of Predictive Models for this compound Activity Profiles

The development of predictive models is crucial for understanding and forecasting the biological activities of a chemical compound. These models, often built using quantitative structure-activity relationship (QSAR) methodologies, correlate chemical structure with biological response ijfmr.com. For this compound, predictive models could be developed to anticipate its efficacy, potential off-target effects, or pharmacokinetic properties.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies would involve generating a dataset of structurally similar compounds with known biological activities. Molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) would then be calculated for these compounds. Machine learning algorithms (e.g., partial least squares, support vector machines, random forests) would be employed to build models that predict the activity of this compound based on its calculated descriptors. These models can predict various activity profiles, such as binding affinity to specific protein targets or inhibition constants.

Machine Learning Approaches: Beyond traditional QSAR, advanced machine learning techniques, including deep learning, can be utilized. These methods can learn complex patterns directly from molecular representations (e.g., molecular graphs, SMILES strings) and predict a wide range of properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, which are essential for drug development.

While specific predictive models for this compound were not detailed in the search results, the general approach involves creating statistical or machine learning models that map structural features to biological outcomes.

Pharmacophore Modeling and Virtual Screening Based on this compound Structural Motifs

Pharmacophore modeling and virtual screening are powerful in silico tools for identifying potential drug candidates. A pharmacophore is a three-dimensional arrangement of functional groups essential for biological activity.

Pharmacophore Model Development: For this compound, a pharmacophore model would be derived from its known active conformation or from a set of active analogues. This model would represent the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, charged groups) and their spatial arrangement. For instance, if this compound interacts with a specific protein, its key interacting features would be mapped to define the pharmacophore. Search results indicate that pharmacophore models are used to identify key chemical characteristics of inhibitors ijfmr.comijfmr.com.

Virtual Screening: Once a pharmacophore model is established, it can be used to screen large chemical databases (virtual libraries) to identify molecules that match the defined spatial and chemical features. This process, known as pharmacophore-based virtual screening, helps in prioritizing compounds for experimental testing. Similarly, structure-based virtual screening uses the three-dimensional structure of a target protein to identify potential ligands that can bind effectively to its active site ijfmr.comijfmr.com. Virtual screening aims to find new ligands that limit target protein activity.

The search results highlight the use of pharmacophore modeling and molecular docking in identifying potential inhibitors, suggesting that similar approaches could be applied to this compound to discover novel interactions or optimize its existing profile ijfmr.comijfmr.com.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Derivations

Ligand-based and structure-based drug design (SBDD) are complementary strategies used to optimize lead compounds and design new derivatives with improved properties.

Ligand-Based Drug Design (LBDD): LBDD is employed when the three-dimensional structure of the target protein is unknown or when a set of active ligands is available. Techniques such as pharmacophore modeling, 2D similarity searching, and 3D QSAR are central to LBDD. For this compound, LBDD principles would involve analyzing its structural features and those of related active compounds to design novel derivatives with enhanced potency, selectivity, or pharmacokinetic profiles. This could involve modifying existing functional groups or introducing new ones to improve binding interactions or reduce undesirable properties.

Structure-Based Drug Design (SBDD): SBDD relies on the detailed three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. Molecular docking simulations are a cornerstone of SBDD, predicting how potential drug molecules bind to the target. Molecular dynamics simulations can further assess the stability and dynamics of these interactions. If the target of this compound were known, SBDD would involve computationally fitting this compound and its potential derivatives into the target's binding site, analyzing the binding modes, and making structural modifications to optimize interactions, thereby increasing affinity and efficacy. The search results mention molecular docking as a method to understand binding mechanisms and forecast stability and interactions ijfmr.comijfmr.com.

Applying these principles to this compound would involve iteratively designing, synthesizing, and testing derivatives, guided by computational predictions, to achieve optimized therapeutic outcomes.

Investigational Biological Roles and Molecular Mechanisms of Action of C20h28n6o5s

Modulation of Heat Shock Protein 90 (Hsp90) Function by C20H28N6O5S

Onalespib functions primarily by modulating the activity of Hsp90, an essential molecular chaperone protein that plays a critical role in the folding, stabilization, and activation of numerous client proteins involved in cell growth, survival, and signaling. nih.govnih.gov

The chaperone function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze adenosine (B11128) triphosphate (ATP) within its N-terminal domain. drugbank.comnih.gov This ATPase activity drives a dynamic conformational cycle, allowing Hsp90 to interact with and properly fold or stabilize its client proteins. drugbank.com

Onalespib exerts its inhibitory effect by binding with high affinity to the ATP-binding pocket located in the N-terminus of Hsp90. nih.govnih.gov This action competitively blocks the binding of ATP, thereby arresting the chaperone's functional cycle. nih.govnih.gov By preventing ATP hydrolysis, Onalespib locks Hsp90 in a non-functional state, which precludes the conformational changes necessary for client protein maturation and activation. drugbank.com This inhibition of the ATPase cycle is the primary mechanism through which Onalespib disrupts Hsp90's chaperone machinery. nih.gov

By inhibiting the Hsp90 chaperone cycle, Onalespib leads to the destabilization and subsequent degradation of a wide array of Hsp90-dependent client proteins. mycancergenome.orgnih.gov Many of these client proteins are critical oncogenic signaling molecules that are often overexpressed or mutated in cancer cells, promoting proliferation and survival. mycancergenome.orgnih.gov When deprived of Hsp90's stabilizing influence, these proteins become misfolded, are targeted by the ubiquitin-proteasome pathway, and are ultimately degraded. nih.govnih.gov

The depletion of these key proteins disrupts multiple signaling pathways simultaneously, affecting cell growth, survival, and angiogenesis. nih.govresearchgate.net A hallmark of Hsp90 inhibition is a reciprocal induction in the expression of other heat shock proteins, such as Hsp70, which serves as a biomarker for target engagement. nih.gov

Below is a table of key Hsp90 client proteins whose stability is compromised by treatment with Onalespib.

| Client Protein | Function/Signaling Pathway |

|---|---|

| AKT | Promotes cell survival and growth (PI3K/AKT pathway) |

| EGFR (wild type and mutant) | Regulates cell growth and proliferation (MAPK pathway) |

| HER2 (ErbB2) | Promotes cell proliferation in breast cancer |

| RAF-1 | Key component of the MAPK/ERK signaling cascade |

| CDK4 | Regulates cell cycle progression |

| Androgen Receptor (AR-FL and AR-V7) | Critical for prostate cancer cell growth and survival |

| HIF-1α | Mediates cellular response to hypoxia, involved in angiogenesis |

| VEGF | Key regulator of angiogenesis |

Eukaryotic cells express several isoforms of Hsp90 that are localized to different subcellular compartments. The major cytosolic isoforms are the stress-inducible Hsp90α and the constitutively expressed Hsp90β. nih.gov Other isoforms include Grp94 in the endoplasmic reticulum and TRAP1 in the mitochondria. nih.gov

Research indicates that Onalespib is a pan-inhibitor, meaning it does not exhibit significant selectivity between the cytosolic Hsp90α and Hsp90β isoforms. nih.gov This broad inhibition ensures the degradation of client proteins that rely on either isoform within the cytoplasm, where Hsp90 is predominantly expressed. nih.gov The development of isoform-selective inhibitors remains an area of active research to potentially separate the functions of each Hsp90 variant. nih.gov

Evaluation of this compound as an Antifungal Agent

The Hsp90 chaperone is essential for the survival, virulence, and drug resistance of pathogenic fungi, making it a compelling target for antifungal drug development. nih.govacs.org Hsp90 enables fungi to withstand thermal stress and supports the function of proteins involved in cell wall integrity and resistance to conventional antifungal agents. nih.govfrontiersin.org

The proposed antifungal mechanism of Onalespib is directly related to its inhibition of fungal Hsp90. By blocking the fungal Hsp90 chaperone, Onalespib would disrupt critical cellular processes necessary for fungal pathogenicity. nih.govacs.org

Key proposed mechanisms include:

Abrogation of Thermotolerance: In fungi like Cryptococcus neoformans, Hsp90 is crucial for growth at host body temperature. Inhibition would prevent the fungus from surviving and proliferating within a human host. nih.gov

Disruption of Virulence Factors: Hsp90 is required for the proper function of virulence factors, such as capsule assembly in C. neoformans. nih.gov Blocking Hsp90 would impair these pathogenic traits.

Reversal of Antifungal Drug Resistance: In species like Candida albicans, Hsp90 stabilizes key signaling proteins that allow the fungus to evolve resistance to azole antifungal drugs. acs.orgfrontiersin.org Hsp90 inhibition is proposed to re-sensitize resistant strains to existing antifungals. frontiersin.org

The primary molecular target for Onalespib within fungal pathogens is the fungal Hsp90 protein itself. nih.govacs.org However, a significant challenge in using Hsp90 inhibitors developed for cancer as antifungal agents is the high degree of structural conservation in the ATP-binding pocket between human and fungal Hsp90 isoforms. nih.gov This lack of selectivity means that pan-inhibitors like Onalespib also inhibit human Hsp90, leading to host toxicity that has precluded their development as antifungal therapeutics. nih.gov

Therefore, current research focuses on identifying and exploiting subtle structural differences between the active sites of fungal Hsp90 and the four human isoforms (Hsp90α, Hsp90β, Grp94, and TRAP1). nih.gov The goal is to design novel, fungal-selective Hsp90 inhibitors that would effectively target the pathogen with minimal impact on the host, a strategy informed by the potent but non-selective activity of compounds like Onalespib. nih.govacs.org

Cell-Based Assays and Mechanistic Studies of this compound at a Molecular Level

Initial searches for the chemical compound with the molecular formula this compound did not yield a specifically named or widely researched substance. This suggests that the compound may be a novel investigational substance, a derivative of a known compound that is not yet widely documented in public databases, or a compound with a different common identifier.

Due to the lack of specific literature directly referencing "this compound," this section will outline the general principles and types of cell-based assays and mechanistic studies that would be employed to investigate the biological roles and molecular mechanisms of a novel compound with this elemental composition. This framework provides a roadmap for the potential research avenues that would be pursued to characterize such a molecule.

Cell-based assays are fundamental tools in drug discovery and molecular biology, offering insights into the biological activity of a compound within a cellular context. These assays can elucidate a compound's effects on cell viability, proliferation, and specific molecular pathways.

A primary step in characterizing a new chemical entity is to assess its impact on cell health. Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays are commonly used to measure metabolic activity as an indicator of cell viability. A dose-dependent decrease in viability could suggest cytotoxic or cytostatic effects.

Should initial screens indicate an effect on cell viability, further assays would be conducted to determine the mode of cell death. Techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between apoptosis (programmed cell death) and necrosis.

To understand the molecular mechanism of action, researchers would investigate the compound's effect on specific cellular signaling pathways. Reporter gene assays are a powerful tool for this purpose. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by a specific signaling pathway. An increase or decrease in the reporter signal in the presence of the compound would indicate modulation of that pathway.

Given the elemental composition, which includes sulfur and a significant number of nitrogen atoms, it is plausible that this compound could interact with various protein targets. Kinase inhibition assays are a common starting point, as kinases are a large family of enzymes frequently implicated in disease. These assays can be performed in a high-throughput format to screen the compound against a panel of kinases.

Further mechanistic studies would involve identifying the direct molecular target(s) of the compound. Techniques such as thermal shift assays, affinity chromatography, or photo-affinity labeling coupled with mass spectrometry can be used to identify proteins that physically interact with the compound.

The following interactive table summarizes the types of cell-based assays that would be critical in the initial investigation of a novel compound like this compound.

| Assay Type | Purpose | Principle | Example Techniques |

| Cell Viability/Cytotoxicity | To determine the effect of the compound on cell survival. | Measurement of metabolic activity or membrane integrity. | MTT, MTS, Resazurin, LDH release assays. |

| Apoptosis/Necrosis | To elucidate the mechanism of cell death induced by the compound. | Detection of markers of programmed cell death versus uncontrolled cell lysis. | Annexin V/PI staining, Caspase activity assays, TUNEL assay. |

| Cell Proliferation | To assess the impact of the compound on cell division. | Measurement of DNA synthesis or cell number over time. | BrdU incorporation, Ki-67 staining, cell counting. |

| Signaling Pathway Analysis | To identify the cellular pathways modulated by the compound. | Use of reporter genes or pathway-specific antibody arrays. | Luciferase reporter assays, Western blotting for key pathway proteins. |

| Target Identification | To determine the direct molecular target(s) of the compound. | Based on the physical interaction between the compound and its target protein(s). | Thermal shift assays, Affinity chromatography-mass spectrometry. |

Detailed research findings for a specific compound with the formula this compound are not currently available in the public domain. The information presented here provides a general framework for the scientific investigation of a novel chemical entity.

Analytical Methodologies for the Detection and Quantification of C20h28n6o5s in Research Matrices

Chromatographic Methods for C20H28N6O5S Analysis (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant chromatographic techniques for the analysis of this compound. phmethods.net These methods offer high resolution, sensitivity, and specificity for quantifying the compound in bulk drug substances and pharmaceutical dosage forms. pharmahealthsciences.net Gas Chromatography (GC) is generally not suitable for a molecule like Ritonavir due to its high molecular weight and low volatility.

Reversed-phase HPLC (RP-HPLC) is the most commonly applied method. ijprajournal.com Separation is typically achieved on C18 columns, which provide excellent retention and separation of Ritonavir from potential impurities and other components in the matrix. ijprajournal.comajol.info The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. ajol.info Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine quantification. ijprajournal.com However, gradient elution, where the solvent composition is changed during the run, is employed for separating a wider range of impurities in stability-indicating and impurity profiling studies. researchgate.net Detection is most commonly performed using a UV-Vis detector, with the maximum absorbance (λmax) for Ritonavir typically observed around 235-247 nm. ijprajournal.comajol.info

UPLC methods, which use smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. researchgate.netoup.com These methods are particularly useful for the simultaneous determination of Ritonavir and its impurities. oup.com

Below is a table summarizing typical parameters for chromatographic analysis of this compound.

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |

| Column | ODS C18 (4.6 x 250 mm, 3.0 µm) ajol.info | Shimpack Solar C18 (4.6 x 250 mm, 5 µm) ijprajournal.com | Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) oup.com |

| Mobile Phase | 20 mM KH2PO4 (pH 3.0) : Acetonitrile (45:55, v/v) ajol.info | Dihydrogen phosphate (B84403) buffer : Acetonitrile (60:40, v/v) ijprajournal.com | 0.01 M KH2PO4 (pH 3.6) and Acetonitrile (Gradient) oup.com |

| Flow Rate | 1.2 mL/min ajol.info | 1.0 mL/min ijprajournal.com | 0.4 mL/min oup.com |

| Detection | UV at 235 nm ajol.info | UV at 246.8 nm ijprajournal.com | UV Detection oup.com |

| Retention Time | ~15 min (run time) ajol.info | 4.063 min ijprajournal.com | Not specified |

Mass Spectrometric Detection and Quantification of this compound

For highly sensitive and selective quantification, especially in complex biological matrices like plasma or tissue homogenates, HPLC or UPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This hyphenated technique provides superior specificity compared to UV detection, as it relies on the unique mass-to-charge ratio (m/z) of the parent molecule and its specific fragment ions. nih.govresearchgate.net

The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode, which is well-suited for a molecule like Ritonavir. nih.govnih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to monitor a specific transition from a precursor ion (the protonated molecule, [M+H]+) to a characteristic product ion. nih.gov For Ritonavir, a common MRM transition is m/z 721.3 → 296.1. nih.gov This specificity minimizes interference from endogenous components of the biological matrix. nih.gov

LC-MS/MS methods have been developed and validated for quantifying Ritonavir in various research matrices, achieving low limits of quantification (LLOQ). nih.govnih.gov For instance, methods have been validated with LLOQ as low as 1.0 ng/mL in rat plasma and 0.2 ng/mL in mouse serum. nih.govnih.gov Sample preparation often involves a protein precipitation step, using a solvent like acetonitrile, followed by centrifugation and reconstitution of the supernatant before injection into the LC-MS/MS system. nih.govnih.gov

The table below presents key parameters for the mass spectrometric quantification of this compound.

| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) | Method 3 (Mouse Serum) |

| Technique | LC-MS/MS nih.gov | UPLC-MS/MS nih.gov | UPLC-MS/MS nih.gov |

| Ionization Mode | Positive ESI nih.gov | Positive ESI nih.gov | Positive ESI |

| MRM Transition (m/z) | 721.3 → 296.1 nih.gov | Not specified | Not specified |

| Linear Range | 2.0 - 5000 ng/mL nih.gov | 1.0 - 5000 ng/mL nih.gov | 0.2 - 1000 ng/mL nih.gov |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL nih.gov | 1.0 ng/mL nih.gov | 0.2 ng/mL nih.gov |

| Internal Standard | Selinexor nih.gov | Lopinavir nih.gov | Lopinavir nih.gov |

Development of Reference Standards and Impurity Profiling Methodologies for this compound

The availability of highly characterized reference standards is a prerequisite for the accurate quantification of this compound. daicelpharmastandards.com These standards, such as those provided by the United States Pharmacopeia (USP), are used to prepare calibration curves and quality control samples, ensuring the reliability and traceability of analytical results. uspnf.com

Impurity profiling is a critical component of method development, aimed at identifying, quantifying, and controlling impurities that may arise during synthesis or degradation. daicelpharmastandards.com Stability-indicating assay methods (SIAMs) are developed to separate the intact drug from its potential degradation products. nih.gov These methods are established by subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govijper.org The ability of the chromatographic method to resolve the primary this compound peak from all degradation product peaks demonstrates its stability-indicating power. nih.gov

Several process-related and degradation impurities of Ritonavir have been identified. daicelpharmastandards.compharmaffiliates.com Analytical methods, particularly UPLC and LC-MS, are essential for separating and characterizing these impurities. oup.com The development of these methods relies on the availability of reference standards for the known impurities. daicelpharmastandards.comsynzeal.com

The following table lists some known impurities of this compound.

| Impurity Name | Molecular Formula | Reference |

| Ritonavir - Impurity A | C14H23N3O3S | pharmaffiliates.com |

| Ritonavir - Impurity B (Freebase) | C28H36N4O4S | pharmaffiliates.compharmaffiliates.com |

| Ritonavir - Impurity C | C25H29N3O4S | pharmaffiliates.com |

| Ritonavir - Impurity E | C37H48N6O6S2 | pharmaffiliates.com |

| Ritonavir - Impurity G | C37H48N6O7S2 | pharmaffiliates.com |

| Ritonavir - Impurity H | C30H32N4O6S | pharmaffiliates.compharmaffiliates.com |

Future Directions and Emerging Research Avenues for C20h28n6o5s

Exploration of Novel Biological Targets for C20H28N6O5S Beyond Hsp90 and Fungal Pathways

While the established targets of many complex molecules often revolve around well-trodden pathways such as Heat Shock Protein 90 (Hsp90) inhibition or antifungal mechanisms, the future of this compound research lies in casting a wider net. High-throughput screening (HTS) methodologies, coupled with advanced cell-based assays, will be instrumental in identifying novel biological targets.

Table 1: Potential Unexplored Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Therapeutic Areas |

| Kinases | The intricate structure of this compound may allow for specific binding to the ATP-binding sites of various kinases, potentially modulating signaling pathways involved in cell proliferation and inflammation. | Oncology, Immunology |

| G-protein coupled receptors (GPCRs) | As the largest family of cell surface receptors, GPCRs offer a multitude of therapeutic intervention points. The compound could act as an agonist or antagonist, influencing a wide range of physiological processes. | Neurology, Cardiology, Metabolism |

| Ion Channels | The size and potential charge distribution of the molecule could enable it to interact with and modulate the function of various ion channels, impacting neuronal excitability and cellular transport. | Neuroscience, Cardiovascular Disease |

| Epigenetic Modifiers | Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, represent a promising frontier. This compound could potentially interfere with these processes, altering gene expression patterns. | Oncology, Genetic Disorders |

Detailed research into these areas would involve techniques such as differential proteomics and chemoproteomics to identify direct binding partners of the compound within a cellular context.

Advanced Computational Approaches for this compound Research and Prediction of Activity

Given the hypothetical nature of this compound's known properties, computational chemistry and bioinformatics will be indispensable tools in predicting its behavior and guiding experimental work. These in silico methods can save significant time and resources by prioritizing the most promising research directions.

Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of this compound with a vast library of known protein structures. This would generate a prioritized list of potential biological targets for subsequent experimental validation. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling could be utilized to predict the biological activity of hypothetical analogs of this compound, thereby guiding the synthesis of more potent and selective derivatives.

Molecular dynamics (MD) simulations would offer a deeper understanding of the compound's conformational flexibility and its dynamic interactions with potential binding partners over time. This can reveal crucial information about the stability of the compound-target complex and the key residues involved in the interaction.

Integration of this compound Studies with Systems Biology and Network Pharmacology

To move beyond a single-target perspective, the integration of this compound research with systems biology and network pharmacology will be crucial. This holistic approach aims to understand the broader effects of the compound on complex biological networks.

Systems biology approaches would involve integrating data from genomics, proteomics, and metabolomics experiments conducted in the presence of this compound. This multi-omics data can be used to construct and refine computational models of cellular processes, providing a comprehensive view of the compound's mechanism of action and potential off-target effects.

Q & A

Q. How can contradictions in C₂₀H₂₈N₆O₅S metabolic stability data across in vitro/in vivo models be resolved?

- Methodological Answer : Apply TRIZ-based contradiction analysis to isolate conflicting factors (e.g., enzyme kinetics vs. membrane permeability). For example, if in vitro models overpredict clearance due to lack of protein binding, adjust assays with serum albumin supplementation. Use sensitivity analysis to rank influential parameters ( ).

Q. What experimental designs elucidate the sulfoxide moiety's role in C₂₀H₂₈N₆O₅S reactivity?

- Methodological Answer : Design comparative studies with sulfoxide-modified analogs. Use quantum mechanical calculations (DFT) to map electron density changes and perform kinetic isotope effect (KIE) studies on sulfur-oxygen bonds. Validate via X-ray crystallography of enzyme-bound intermediates ( ).

Q. How to optimize detection limits for trace C₂₀H₂₈N₆O₅S metabolites in complex matrices?

- Methodological Answer : Implement matrix-matched calibration with solid-phase extraction (SPE) and post-column derivatization. Compare limits of quantification (LOQ) across UHPLC-MS/MS platforms and use internal standards (e.g., deuterated analogs) to correct for ion suppression ( ).

Methodological Frameworks

- Research Question Design : Apply PICO (Population: metabolite; Intervention: analytical technique; Comparison: alternative methods; Outcome: detection accuracy) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize hypotheses ().

- Data Validation : Use peer-review checklists for spectral interpretation (e.g., match fragment ions to proposed structures) and raw data archiving for transparency ().

Contradiction Management in Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.